An In-depth Technical Guide to the Structure of N-Isobutylpropionamide
An In-depth Technical Guide to the Structure of N-Isobutylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of N-Isobutylpropionamide
N-Isobutylpropionamide, systematically known as N-(2-methylpropyl)propanamide, is a secondary amide with the chemical formula C₇H₁₅NO.[1] While not as widely documented as some more complex pharmaceuticals, its structure represents a fundamental scaffold in organic and medicinal chemistry. The amide functional group is a cornerstone of countless biologically active molecules and industrial compounds, and understanding the nuances of a seemingly simple molecule like N-Isobutylpropionamide provides a crucial foundation for the development of novel chemical entities.[2]
This guide offers a comprehensive technical overview of the structure, properties, synthesis, and analytical characterization of N-Isobutylpropionamide. It is intended to serve as a practical resource for researchers in drug discovery, process chemistry, and materials science, providing both foundational knowledge and actionable protocols.
Part 1: Elucidating the Molecular Architecture
The structural integrity of N-Isobutylpropionamide is central to its chemical behavior and potential applications. Its molecular framework is composed of a propionyl group attached to the nitrogen atom of an isobutylamine moiety.
Chemical Identity
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IUPAC Name: N-(2-methylpropyl)propanamide[3]
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CAS Number: 5827-75-8[1]
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Molecular Formula: C₇H₁₅NO[1]
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Molecular Weight: 129.20 g/mol [3]
Structural Formula and Connectivity
The molecule features a central amide linkage (-CONH-). The carbonyl carbon is part of a propyl chain, while the nitrogen atom is bonded to an isobutyl group. This arrangement results in a secondary amide.
Caption: 2D Chemical Structure of N-Isobutylpropionamide.
Part 2: Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its synthesis, purification, and identification.
Physicochemical Properties
The physicochemical properties of N-Isobutylpropionamide are influenced by its molecular weight, the presence of the polar amide group capable of hydrogen bonding, and the nonpolar alkyl chains.
| Property | Value | Source |
| Boiling Point | 217.1°C at 760 mmHg | LookChem[4] |
| Water Solubility | Sparingly soluble (13 g/L at 25°C) | N-(2-methylpropyl)propanamide wiki[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Spectroscopic Profile
While a publicly available, peer-reviewed complete set of spectra for N-Isobutylpropionamide is not readily accessible, its spectroscopic characteristics can be reliably predicted based on its structure and established principles of spectroscopic analysis.
The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.
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-CH₃ (ethyl group): A triplet, due to coupling with the adjacent -CH₂- group.
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-CH₂- (ethyl group): A quartet, due to coupling with the adjacent -CH₃ group.
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-NH-: A broad singlet or triplet, depending on the solvent and concentration, due to coupling with the adjacent -CH₂- group.
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-CH₂- (isobutyl group): A doublet of doublets or a triplet, due to coupling with the -NH- and -CH- protons.
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-CH- (isobutyl group): A multiplet (septet or nonet), due to coupling with the -CH₂- and the two -CH₃ groups.
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-CH₃ (isobutyl groups): A doublet, due to coupling with the adjacent -CH- group.
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
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C=O (amide carbonyl): Expected in the downfield region, typically around 170-180 ppm.[4]
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Alkyl carbons: A series of peaks in the upfield region (10-60 ppm), corresponding to the various -CH₃, -CH₂, and -CH- carbons. The carbon attached to the nitrogen will be more downfield than the others in the alkyl chains.[4]
The IR spectrum is a powerful tool for identifying the key functional groups in N-Isobutylpropionamide.
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.[5]
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C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the sp³ C-H bonds of the alkyl groups.
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C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹, which is highly characteristic of the amide carbonyl group.[5]
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N-H Bend (Amide II band): A peak typically found around 1550 cm⁻¹.
Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns useful for structural confirmation.
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Molecular Ion Peak (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound.
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides.
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McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could also be observed.
Part 3: Synthesis of N-Isobutylpropionamide
The most direct and common method for the synthesis of secondary amides like N-Isobutylpropionamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[6][7][8][9][10]
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of isobutylamine attacks the electrophilic carbonyl carbon of propionyl chloride. A subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the final amide product. A base, typically aqueous sodium hydroxide or an organic base like triethylamine, is required to neutralize the HCl byproduct and drive the reaction to completion.[8][9]
Caption: Workflow for the Synthesis of N-Isobutylpropionamide.
Experimental Protocol (Adapted from General Schotten-Baumann Conditions)
This protocol is an adaptation of the general Schotten-Baumann reaction conditions for the synthesis of amides from acyl chlorides and primary amines.[2][10] Researchers should perform appropriate safety assessments and may need to optimize reaction conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2.5 equivalents).
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Acylation: Cool the biphasic mixture to 0-5°C in an ice bath with vigorous stirring. Add propionyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acid, and finally with brine.
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Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization, if necessary.
Part 4: Applications and Future Directions
While specific, large-scale industrial applications of N-Isobutylpropionamide are not extensively documented, its structural motifs suggest several areas of potential utility, particularly in research and development settings.
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Pharmaceutical Scaffolding: The N-isobutyl group can modulate the lipophilicity of a molecule, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties. As such, N-Isobutylpropionamide can serve as a valuable building block or fragment in the synthesis of more complex molecules for biological screening.
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Agrochemical Research: The amide linkage is prevalent in many pesticides and herbicides. The specific combination of the propionyl and isobutyl groups could be explored for the development of new agrochemicals with tailored properties.
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Flavor and Fragrance Industry: Some N-substituted amides are known to have interesting organoleptic properties. For instance, N-ethyl-p-menthane-3-carboxamide is used as a flavor modifier.[11] The potential of N-Isobutylpropionamide in this area could be a subject of investigation.
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Polymer and Materials Science: Amides are fundamental components of many polymers, such as nylons. N-substituted amides can be used to modify polymer properties, and N-Isobutylpropionamide could be investigated as a monomer or an additive to tune the characteristics of various materials.
Conclusion
N-Isobutylpropionamide, while a structurally straightforward molecule, encapsulates many of the core principles of amide chemistry. Its synthesis via the robust Schotten-Baumann reaction and its predictable spectroscopic characteristics make it an excellent model compound for both academic study and industrial research. For professionals in drug development and other scientific fields, a solid understanding of such fundamental structures is indispensable for the rational design and synthesis of novel and functional molecules. Further research into the specific biological activities and material properties of N-Isobutylpropionamide could unveil new and valuable applications.
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